molecular formula C8H8N2O2 B11755313 (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile

Cat. No.: B11755313
M. Wt: 164.16 g/mol
InChI Key: KICUUYZUHRWMJX-RULNZFCNSA-N
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Description

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of nitrile groups through nucleophilic substitution reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium azide or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.

    (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dimethyl: Contains methyl groups instead of nitriles.

Uniqueness

(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is unique due to its specific bicyclic structure and the presence of nitrile groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile

InChI

InChI=1S/C8H8N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,3-4H2/t5-,6-,7+,8+/m0/s1

InChI Key

KICUUYZUHRWMJX-RULNZFCNSA-N

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C#N)C#N

Canonical SMILES

C1C(C2C(O1)C(CO2)C#N)C#N

Origin of Product

United States

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